Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate
Description
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine core with two chlorine substituents at positions 4 and 6, and a tert-butyl carboxylate group at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or other bioactive molecules requiring halogenated aromatic systems. The tert-butyl group enhances solubility in organic solvents and stabilizes the carboxylate moiety against hydrolysis, while the dichloro substituents may enhance electrophilicity or binding affinity in target interactions .
Properties
Molecular Formula |
C12H12Cl2N2O2 |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
tert-butyl 4,6-dichloropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-5-4-7-8(16)6-9(13)15-10(7)14/h4-6H,1-3H3 |
InChI Key |
GNQZZUKNTDGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(N=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butylation reactions using tert-butyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature .
Scientific Research Applications
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
Functional Group and Reactivity Differences
The dichloro substituents in the target compound increase lipophilicity compared to fluoropyridine analogs (e.g., Entry 180 in ), which may improve membrane permeability but reduce aqueous solubility . Additionally, the tert-butyl carboxylate group provides steric protection, contrasting with tosyl-protected intermediates (), where sulfonamide groups introduce polar residues that affect solubility .
Research Findings and Implications
- Synthetic Challenges : Multi-step syntheses (e.g., ) suggest that fused heterocycles like the target compound require meticulous optimization to balance yield and purity.
- Stability Advantages : The tert-butyl group in OT-6956 and the target compound likely improves shelf-life compared to less sterically protected esters .
- Halogen Effects: Dichloro substituents may offer superior electronic effects for electrophilic aromatic substitution compared to mono-halogenated or fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
